![molecular formula C20H14N2O B14317088 1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl- CAS No. 113445-70-8](/img/structure/B14317088.png)
1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core and a biphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in multiple applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This reaction is known for its efficiency in forming carbon-carbon bonds, making it ideal for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
科学的研究の応用
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Benzoxazine and Benzoxazinone Derivatives: These compounds are structurally similar and have significant medicinal importance.
Uniqueness
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- stands out due to its unique combination of a phthalazinone core and a biphenyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
113445-70-8 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC名 |
4-(4-phenylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18-9-5-4-8-17(18)19(21-22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,22,23) |
InChIキー |
PNASKUXNKPITSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
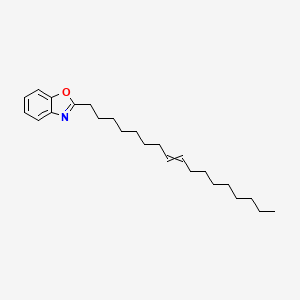
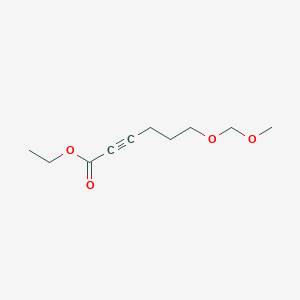
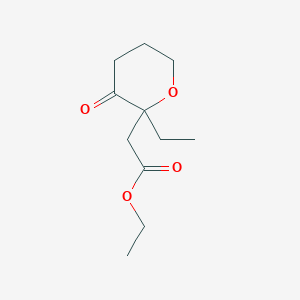
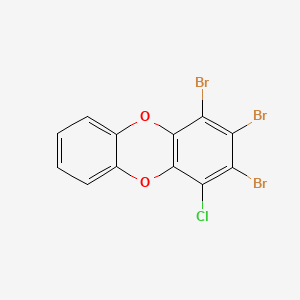

![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)

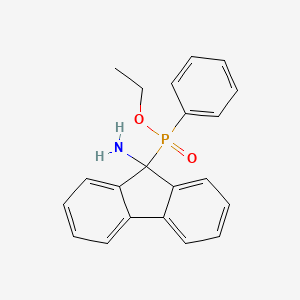
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
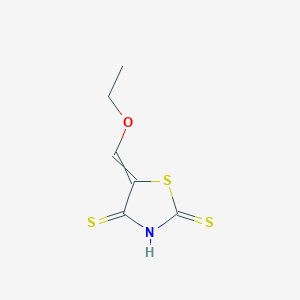
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
